

# An In-Depth Technical Guide to Oxasulfuron (CAS Number: 144651-06-9)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Oxasulfuron

Cat. No.: B117337

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## Introduction

**Oxasulfuron**, with the CAS number 144651-06-9, is a selective, post-emergence herbicide belonging to the sulfonylurea class of compounds.[1] Introduced in 1996, it is primarily utilized for the control of a wide spectrum of broadleaf weeds and some grasses in soybean crops.[2] Like other sulfonylurea herbicides, **Oxasulfuron** is characterized by its high efficacy at low application rates and its mode of action, which involves the inhibition of a key enzyme in the biosynthesis of branched-chain amino acids in susceptible plants.[3][4] This technical guide provides a comprehensive overview of **Oxasulfuron**, including its physicochemical properties, mechanism of action, synthesis, analytical methods, and toxicological profile, to support research and development activities.

## Physicochemical Properties

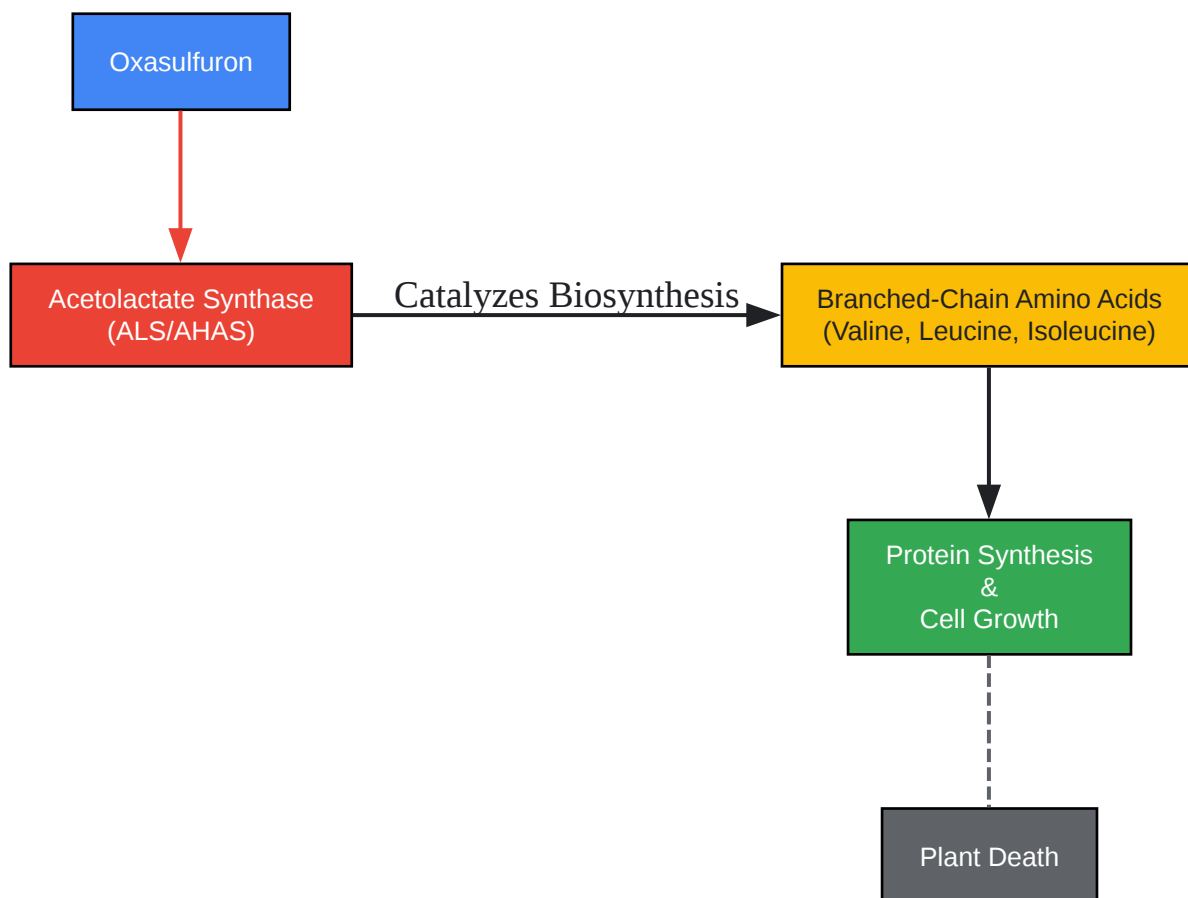
A summary of the key physicochemical properties of **Oxasulfuron** is presented in the table below for easy reference and comparison.

Property	Value	Reference(s)
IUPAC Name	oxetan-3-yl 2-[(4,6-dimethylpyrimidin-2-yl)carbamoylsulfamoyl]benzoate	[5]
CAS Number	144651-06-9	[6]
Molecular Formula	C <sub>17</sub> H <sub>18</sub> N <sub>4</sub> O <sub>6</sub> S	[7]
Molecular Weight	406.41 g/mol	[7]
Physical State	White powder	[8]
Melting Point	158°C (decomposition)	[9]
Vapor Pressure	7.3 x 10 <sup>-5</sup> mPa (25 °C)	[6]
Water Solubility	pH dependent: 0.052 g/L (pH 5.1), 1.70 g/L (pH 6.8), 19.0 g/L (pH 7.8) at 25°C	[9]
Solubility in Organic Solvents (g/L at 25°C)	Acetone: 9.3, Dichloromethane: 69.0, Ethyl acetate: 2.3, n-Hexane: 0.0022, Toluene: 0.32	[9]
pKa	5.10	[9]
LogP (Octanol-Water Partition Coefficient)	1.6	[10]

## Mechanism of Action

**Oxasulfuron**'s herbicidal activity stems from its potent inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[11] This enzyme is crucial for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants and microorganisms.[3][4] The inhibition of ALS leads to a cessation of cell division and growth in susceptible plants, ultimately resulting in their death within one to three weeks of application.

[1][12] Animals are not affected by **Oxasulfuron**'s primary mode of action as they lack the ALS enzyme.



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Caption: Simplified signaling pathway of **Oxasulfuron**'s mechanism of action.

## Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay

This protocol outlines a general method for determining the inhibitory effect of a compound on ALS activity.

1. Enzyme Extraction: a. Homogenize fresh, young plant tissue (e.g., from a susceptible weed species) in an ice-cold extraction buffer. b. Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[3] c. The resulting supernatant contains the crude ALS enzyme extract and should be kept on ice.[3]

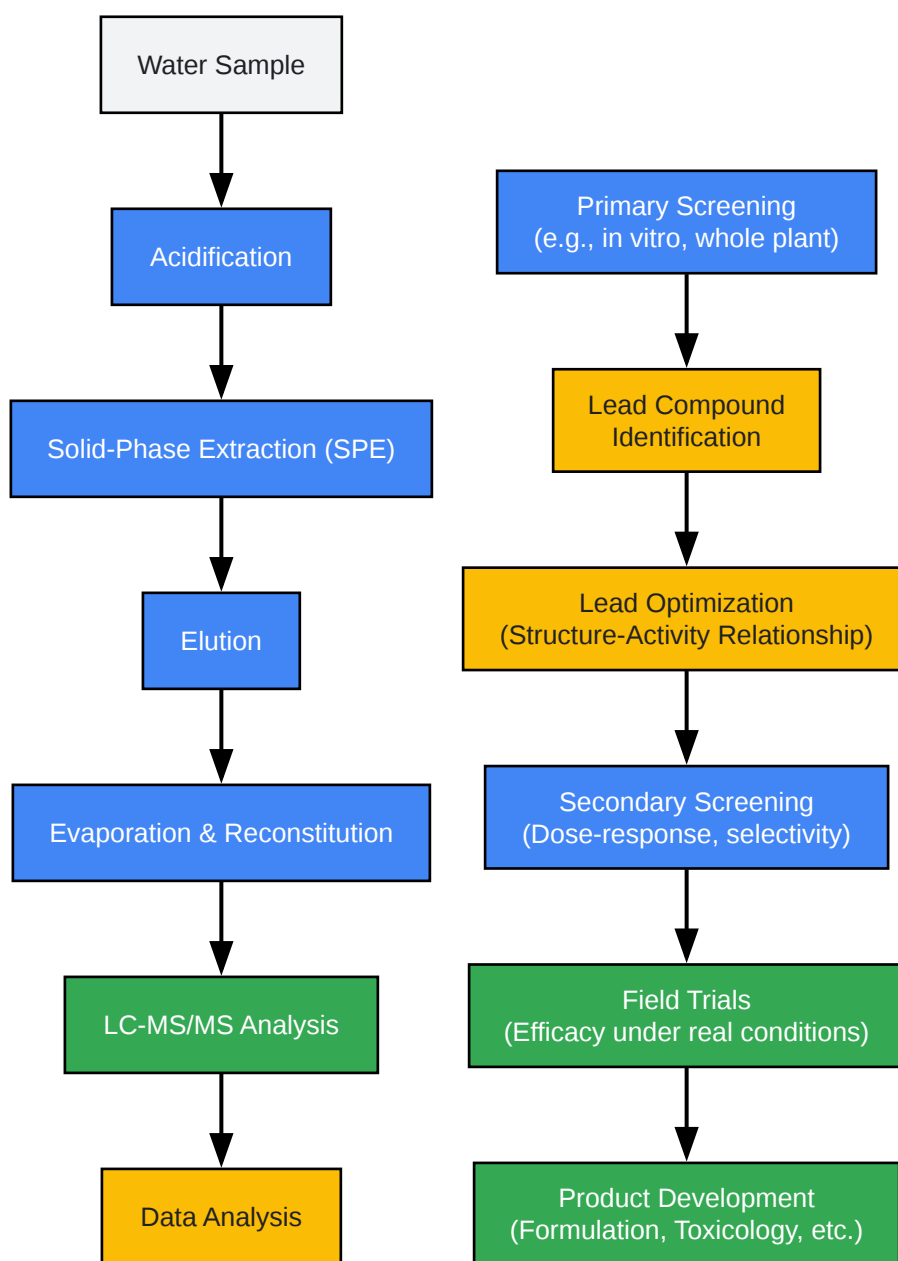
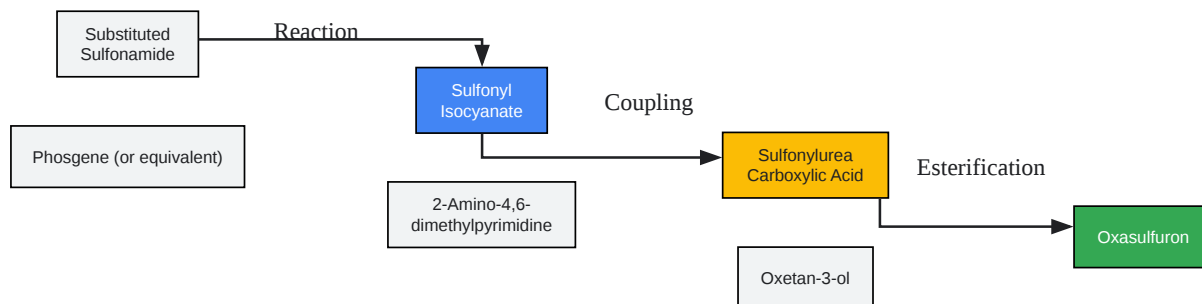
2. Assay Procedure: a. Prepare a reaction mixture containing the enzyme extract, assay buffer, and the necessary cofactors (e.g., thiamine pyrophosphate,  $\text{MgCl}_2$ , FAD). b. Add varying concentrations of **Oxasulfuron** (or the test compound) to the reaction mixture. Include a control with no inhibitor. c. Initiate the enzymatic reaction by adding the substrate, pyruvate. d. Incubate the reaction at a controlled temperature (e.g.,  $37^\circ\text{C}$ ) for a specific duration (e.g., 60 minutes).[3] e. Stop the reaction by adding sulfuric acid. This also facilitates the conversion of the product, acetolactate, to acetoin.[3] f. Add creatine and  $\alpha$ -naphthol to develop a colored complex with acetoin.[3] g. Measure the absorbance of the colored product at a specific wavelength (e.g., 525 nm) using a spectrophotometer.[3]

3. Data Analysis: a. Calculate the percentage of ALS inhibition for each concentration of the test compound relative to the control. b. Plot the percentage of inhibition against the logarithm of the compound's concentration to determine the  $\text{IC}_{50}$  value (the concentration required for 50% inhibition).

## Synthesis

The commercial synthesis of **Oxasulfuron** is a multi-step process. While specific proprietary details are not publicly available, the general pathway for pyrimidinylsulfonylurea herbicides involves the following key steps:

- **Formation of a Sulfonyl Isocyanate Intermediate:** This is often achieved by reacting a sulfonamide with phosgene or a phosgene equivalent.
- **Coupling with an Aminopyrimidine:** The sulfonyl isocyanate is then reacted with an appropriate aminopyrimidine (in the case of **Oxasulfuron**, 2-amino-4,6-dimethylpyrimidine) to form the sulfonylurea bridge.[8]
- **Esterification:** The final step involves the esterification of the resulting carboxylic acid with oxetan-3-ol to yield **Oxasulfuron**. [8]



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- To cite this document: BenchChem. [An In-Depth Technical Guide to Oxasulfuron (CAS Number: 144651-06-9)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117337#oxasulfuron-cas-number-144651-06-9]

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